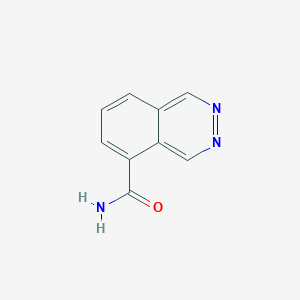

Phthalazine-5-carboxamide

Description

Properties

Molecular Formula |

C9H7N3O |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

phthalazine-5-carboxamide |

InChI |

InChI=1S/C9H7N3O/c10-9(13)7-3-1-2-6-4-11-12-5-8(6)7/h1-5H,(H2,10,13) |

InChI Key |

APOIDWDRAGGLCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=NC=C2C(=C1)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phthalazine-5-carboxamide can be synthesized through various methods. One common approach involves the reaction of phthalhydrazide with an appropriate carboxylic acid derivative under reflux conditions. For example, the reaction of phthalhydrazide with ethyl cyanoacetate in the presence of a base such as sodium ethoxide can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Phthalazine-5-carboxamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phthalazine-5,10-dione derivatives.

Reduction: Reduction reactions can yield phthalazine derivatives with different functional groups.

Substitution: Substitution reactions can introduce various substituents onto the phthalazine ring, enhancing its biological activity.

Common Reagents and Conditions

Oxidation: Alkaline potassium permanganate is commonly used as an oxidizing agent.

Reduction: Zinc and hydrochloric acid are often used for reduction reactions.

Substitution: Various reagents, such as alkyl halides and aryl halides, can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions include phthalazine-5,10-dione derivatives, substituted phthalazines, and other functionalized phthalazine compounds .

Scientific Research Applications

Phthalazine-5-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Medicine: Phthalazine derivatives are being explored for their potential as therapeutic agents for various diseases, including cancer and cardiovascular disorders.

Mechanism of Action

The mechanism of action of phthalazine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as poly (ADP-ribose) polymerases (PARPs), which play a crucial role in DNA repair processes. By inhibiting these enzymes, this compound can induce cell death in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Carboxamide vs. Carboximidamide

Substituent Influence on Properties

Pyrazole-1-carboximidamide derivatives in demonstrate how substituents modulate properties:

For this compound, substituents on the phthalazine ring (e.g., halogens or methoxy groups) could similarly tune electronic density and bioavailability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for phthalazine-5-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound can be optimized using reflux conditions with solvents like ethanol or DMF. Reaction temperature (80–120°C) and solvent polarity significantly affect yield, as polar aprotic solvents enhance nucleophilic substitution at the carboxamide group . Monitoring reaction progress via thin-layer chromatography (TLC) and purification via recrystallization (using ethanol/water mixtures) improves purity. Adjusting stoichiometry of reactants (e.g., phthalazine precursors and carboxamide coupling agents) minimizes side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound's structure?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic phthalazine core and carboxamide substituents. Infrared (IR) spectroscopy identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities in crystalline forms .

Q. What are the key considerations for ensuring the stability of this compound during storage and experimental use?

- Methodological Answer : Stability is influenced by pH and humidity. Store the compound in anhydrous conditions (desiccator, argon atmosphere) at –20°C to prevent hydrolysis of the carboxamide group. In aqueous solutions, avoid extreme pH (<3 or >10) to limit degradation into phthalazine-5-carboxylic acid or amines. Regular HPLC analysis (C18 column, acetonitrile/water gradient) monitors degradation .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer : SAR studies require systematic substitution at the phthalazine core (e.g., halogens, alkyl groups) and carboxamide side chains. Use parallel synthesis to generate derivatives, followed by bioactivity screening (e.g., enzyme inhibition assays). Computational tools like molecular docking (AutoDock Vina) predict binding affinities to targets like kinases or GPCRs. Correlate electronic (Hammett σ values) and steric parameters (Taft constants) with activity trends .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, compound purity). Standardize protocols using reference compounds (e.g., positive controls with known IC₅₀ values) and validate purity via HPLC (>95%). Meta-analyses of published data, accounting for experimental conditions (e.g., serum concentration in cell culture), can reconcile conflicting results .

Q. What in vitro and in vivo models are appropriate for assessing the compound's therapeutic potential?

- Methodological Answer : For oncology, use in vitro models like HUVEC cells (angiogenesis inhibition) and in vivo xenografts (mouse models). In inflammation, LPS-induced macrophage assays (IL-6/TNF-α quantification) and rodent arthritis models are suitable. Dose-response studies (0.1–100 µM in vitro; 10–100 mg/kg in vivo) establish efficacy and toxicity thresholds .

Q. How can computational chemistry tools be integrated into the study of this compound's reactivity and interaction mechanisms?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways for hydrolysis or electrophilic substitution. Molecular dynamics simulations (AMBER or GROMACS) model protein-ligand interactions over time, identifying key binding residues. QSAR models (using descriptors like logP, polar surface area) optimize pharmacokinetic properties .

Q. What methodologies are critical for validating the specificity of this compound in target binding assays?

- Methodological Answer : Use competitive binding assays with fluorescent probes (e.g., FP-TAMRA) to measure displacement IC₅₀ values. CRISPR-engineered knockout cell lines confirm target dependency. Off-target profiling (e.g., kinase panels, Eurofins) identifies cross-reactivity. Surface plasmon resonance (SPR) quantifies binding kinetics (kₒₙ/kₒff) for specificity validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.